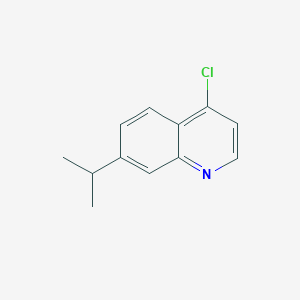
4,4'-(1,3-Phenylenebis(oxy))bis(cyclohexa-2,4-dienamine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(1,3-Phenylenebis(oxy))bis(cyclohexa-2,4-dienamine) is an organic compound characterized by the presence of two cyclohexa-2,4-dienamine groups connected via a 1,3-phenylenebis(oxy) linkage. This compound is notable for its unique structure, which combines aromatic and amine functionalities, making it a subject of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,3-Phenylenebis(oxy))bis(cyclohexa-2,4-dienamine) typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-dihydroxybenzene (resorcinol) and 4-nitrochlorobenzene.
Formation of Intermediate: Resorcinol reacts with 4-nitrochlorobenzene in the presence of a base such as potassium carbonate to form 1,3-bis(4-nitrophenoxy)benzene.
Reduction: The nitro groups in 1,3-bis(4-nitrophenoxy)benzene are reduced to amine groups using a reducing agent like hydrogen gas in the presence of a palladium catalyst, yielding 4,4’-(1,3-phenylenebis(oxy))bis(cyclohexa-2,4-dienamine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4,4’-(1,3-Phenylenebis(oxy))bis(cyclohexa-2,4-dienamine) undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to nitroso or nitro groups using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of sulfonated or nitrated aromatic compounds.
科学研究应用
4,4’-(1,3-Phenylenebis(oxy))bis(cyclohexa-2,4-dienamine) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and resins.
作用机制
The mechanism of action of 4,4’-(1,3-Phenylenebis(oxy))bis(cyclohexa-2,4-dienamine) involves its interaction with molecular targets through its amine and aromatic functionalities. These interactions can lead to the modulation of biochemical pathways, affecting cellular processes. The compound’s ability to undergo various chemical reactions also allows it to form derivatives with specific biological activities.
相似化合物的比较
Similar Compounds
1,3-Bis(4-aminophenoxy)benzene: Similar structure but lacks the cyclohexa-2,4-dienamine groups.
4,4’-(1,4-Phenylenebis(oxy))bis(cyclohexa-2,4-dienamine): Similar but with a different phenylenebis(oxy) linkage.
4,4’-(1,3-Phenylenebis(oxy))bis(aniline): Similar but with aniline groups instead of cyclohexa-2,4-dienamine.
Uniqueness
4,4’-(1,3-Phenylenebis(oxy))bis(cyclohexa-2,4-dienamine) is unique due to its combination of cyclohexa-2,4-dienamine groups and the 1,3-phenylenebis(oxy) linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
分子式 |
C18H20N2O2 |
|---|---|
分子量 |
296.4 g/mol |
IUPAC 名称 |
4-[3-(4-aminocyclohexa-1,5-dien-1-yl)oxyphenoxy]cyclohexa-2,4-dien-1-amine |
InChI |
InChI=1S/C18H20N2O2/c19-13-4-8-15(9-5-13)21-17-2-1-3-18(12-17)22-16-10-6-14(20)7-11-16/h1-4,6,8-14H,5,7,19-20H2 |
InChI 键 |
XTGFDARVAUOXOL-UHFFFAOYSA-N |
规范 SMILES |
C1C=C(C=CC1N)OC2=CC(=CC=C2)OC3=CCC(C=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


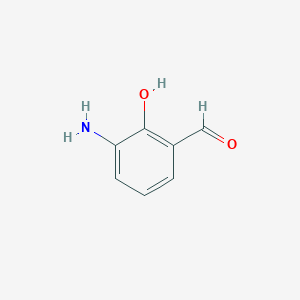


![7-Benzyl-4-(isoxazolidin-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13143944.png)
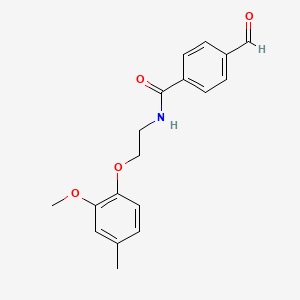
![5-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B13143950.png)
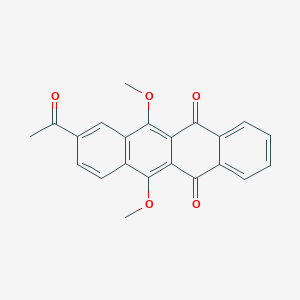
![2-[(5E)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13143954.png)
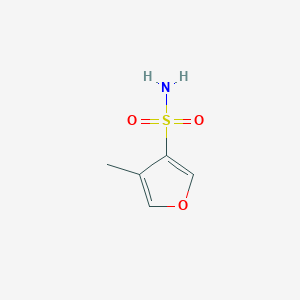
![6-Amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylicacid](/img/structure/B13143979.png)
![4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B13143985.png)
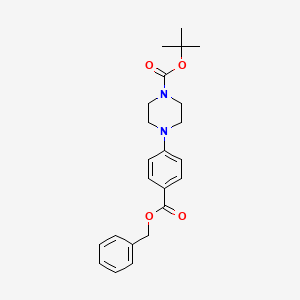
![5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B13143996.png)
